7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide
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Overview
Description
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide is a chemical compound belonging to the class of benzothiazepines Benzothiazepines are heterocyclic compounds containing a fused benzene and thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide typically involves multiple steps, starting with the construction of the benzothiazepine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophenol and chloroacetic acid, under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3O)2SO2).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit enzyme inhibitory properties, antimicrobial effects, and central nervous system depressant activity.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of drugs targeting cardiovascular, antidepressant, and antipsychotic conditions. Its ability to modulate biological pathways makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tianeptine: A related compound with antidepressant and anxiolytic properties.
Amiloride: Known for its use as a selective inhibitor of the human urokinase plasminogen activator in cancer treatment.
Uniqueness: 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
7-chloro-4-methylsulfanyl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS2/c1-13-10-4-5-14-9-3-2-7(11)6-8(9)12-10/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKIHJLACPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)Cl)SCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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